N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is a chemical compound with diverse applications in scientific research. Its unique structure allows for a wide range of studies, including drug discovery, material science, and biological investigations.
Mechanism of Action
Target of Action
The primary target of N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition results in a decrease in ATP production, as evidenced by the ATP IC 50 values from 6 to 54 μM in the presence of Q203 .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This results in a decrease in ATP production, affecting the energy supply of the bacteria and potentially leading to its death .
Pharmacokinetics
The compound’s interaction with its target and its effect on atp production suggest that it is able to reach its target in the bacteria and exert its effect .
Result of Action
The result of the compound’s action is a decrease in ATP production in Mycobacterium tuberculosis, which can lead to the death of the bacteria . This makes the compound a potential candidate for the development of new drugs against tuberculosis .
Action Environment
The action of this compound is influenced by the presence of Q203, a cytochrome bcc: aa3 (QcrB) inhibitor . The compound displays activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other compounds and the specific strain of Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 7-methylthieno[3,2-d]pyrimidin-4-yl with pyrrolidine-3-carboxamide under specific conditions. The reaction typically involves the use of a strong base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halides. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study various biological processes and pathways. It has shown potential in modulating enzyme activity and protein interactions.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industry, the compound is used in the development of new materials and technologies. Its unique properties make it suitable for applications in material science and nanotechnology.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds include N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)amine and N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)amine oxide.
Uniqueness: N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide stands out due to its unique structural features and diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
N-tert-butyl-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-10-8-22-13-12(10)17-9-18-14(13)20-6-5-11(7-20)15(21)19-16(2,3)4/h8-9,11H,5-7H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDOCKFGPVPIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(C3)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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